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molecular formula C16H14N6O2 B8336360 N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine

N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine

Cat. No. B8336360
M. Wt: 322.32 g/mol
InChI Key: PDKJKUVHTCLUJP-UHFFFAOYSA-N
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Patent
US09422271B2

Procedure details

A mixture of N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenylpyrimidin-4-amine (500 mg, 1.55 mmol, 1.0 eq), NH4Cl (1.0 g, 19.39 mmol, 12.5 eq), EtOH (12 mL), THF (12 mL) and H2O (5 mL) was heated to reflux. Iron powder (0.59 g, 10.54 mmol, 6.8 eq) was added in three portions over 15 minutes under N2 atmosphere. The resulting mixture was continued to reflux for 1 hour, cooled down to 23° C., diluted with CH2Cl2 and filtered through celite. The organic phase was washed (brine), dried (Na2SO4), filtered and concentrated to give target product N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylpyrimidine-4,5-diamine (Compound 5) (350 mg, 38.6%). LC-MS (m/z)=293.1 [M+H]+. 1H-NMR (300 MHz, DMSO-d6): δ 0.71-0.72 (m, 2H), 0.95-1.00 (m, 2H), 1.92-1.95 (m, 1H), 5.29 (s, 2H), 6.59 (s, 1H), 7.31-7.43 (m, 3H), 7.81 (s, 1H), 8.18 (d, J=6.9 Hz, 2H), 8.81 (s, 1H), 12.02 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.59 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[NH:8][N:7]=[C:6]([NH:9][C:10]3[C:15]([N+:16]([O-])=O)=[CH:14][N:13]=[C:12]([C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=4)[N:11]=3)[CH:5]=2)[CH2:3][CH2:2]1.[NH4+].[Cl-].CCO.C1COCC1>C(Cl)Cl.[Fe].O>[CH:1]1([C:4]2[NH:8][N:7]=[C:6]([NH:9][C:10]3[C:15]([NH2:16])=[CH:14][N:13]=[C:12]([C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=4)[N:11]=3)[CH:5]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(CC1)C1=CC(=NN1)NC1=NC(=NC=C1[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
12 mL
Type
reactant
Smiles
CCO
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.59 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The organic phase was washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=NN1)NC1=NC(=NC=C1N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 38.6%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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